2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide is an organic compound that features a benzothiazole ring, a fluorobenzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Thioether Formation: The benzothiazole ring is then reacted with a suitable alkyl halide to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 4-fluorobenzylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The acetamide moiety can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 1,3-benzothiazol-2-yl 3,4-dichlorobenzyl sulfide
- 1,3-benzothiazol-2-yl 2,4-dichlorobenzyl sulfide
- 4-fluorobenzyl (1,2,4)triazolo(3,4-b)(1,3)benzothiazol-3-yl sulfide
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-fluorobenzyl)acetamide is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and binding affinity. Additionally, the acetamide moiety provides opportunities for hydrogen bonding, which can further stabilize interactions with target molecules.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-12-7-5-11(6-8-12)9-18-15(20)10-21-16-19-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXZORHPDECRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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